molecular formula C10H9BrN2OS B7591534 3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide

3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide

Cat. No. B7591534
M. Wt: 285.16 g/mol
InChI Key: KBOFQNUOQJEUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide is a chemical compound with the molecular formula C11H10BrN2OS. It is a benzothiazole derivative that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide depends on its specific application. As a fluorescent probe, it binds to biomolecules and emits light upon excitation. As a photosensitizer, it generates reactive oxygen species upon exposure to light, which can cause oxidative damage to cancer cells. As a protein kinase inhibitor, it binds to the active site of the enzyme and prevents it from phosphorylating its target substrate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide depend on its specific application. As a fluorescent probe, it can be used to visualize the localization and dynamics of biomolecules in cells and tissues. As a photosensitizer, it can induce cell death in cancer cells. As a protein kinase inhibitor, it can modulate cell signaling pathways and potentially lead to the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

One advantage of 3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide is its high fluorescence quantum yield, which makes it a sensitive probe for biomolecules. Another advantage is its potential as a photosensitizer for photodynamic therapy. However, one limitation is its relatively low solubility in aqueous solutions, which can affect its performance in biological systems.

Future Directions

There are several future directions for the research and development of 3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide. One direction is the investigation of its potential as an inhibitor of other enzymes beyond protein kinases. Another direction is the optimization of its properties for specific applications, such as increasing its solubility in aqueous solutions. Additionally, the development of new derivatives with improved properties is a promising avenue for future research.

Synthesis Methods

The synthesis of 3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide involves the reaction of 5-bromo-2-aminobenzothiazole with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of proteins, nucleic acids, and other biomolecules. It has also been used as a photosensitizer for photodynamic therapy, a technique that uses light to activate a drug to kill cancer cells. Additionally, it has been investigated for its potential as an inhibitor of protein kinases, enzymes that play a crucial role in cell signaling pathways.

properties

IUPAC Name

3-(5-bromo-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS/c11-6-1-2-8-7(5-6)13-10(15-8)4-3-9(12)14/h1-2,5H,3-4H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOFQNUOQJEUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide

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